Crystal Structure and Molecular Docking of 5,5-Dithien-2-ylimidazolidine-2,4-dione: A Structural and Mechanistic Guide
Crystal Structure and Molecular Docking of 5,5-Dithien-2-ylimidazolidine-2,4-dione: A Structural and Mechanistic Guide
Executive Summary
The rational design of anticonvulsant and neuroprotective agents relies heavily on understanding the precise stereochemical and electronic profiles of active pharmacophores. 5,5-dithien-2-ylimidazolidine-2,4-dione (commonly known as 5,5-dithienylhydantoin, CAS: 62032-07-9) represents a critical bioisosteric evolution of the classical anticonvulsant phenytoin (5,5-diphenylhydantoin). By replacing the phenyl rings with thiophene moieties, researchers alter the molecule's lipophilicity, polarizability, and spatial geometry, fundamentally shifting its binding kinetics at the Voltage-Gated Sodium Channel (VGSC)[1].
This technical whitepaper provides an in-depth, self-validating framework for analyzing the crystal structure of 5,5-dithien-2-ylimidazolidine-2,4-dione and executing high-fidelity molecular docking simulations to elucidate its mechanism of action.
Crystallographic Profiling: Structural Conformation and Causality
The substitution of phenyl rings with thiophene rings introduces unique crystallographic features. Thiophene is a five-membered heteroaromatic ring; the presence of the bulky, electron-rich sulfur atom restricts the rotational degrees of freedom around the C5-C(thiophene) bond. Understanding this exact dihedral twist is paramount, as it dictates the molecule's ability to navigate the narrow inner pore of the VGSC.
Single-Crystal X-Ray Diffraction (SC-XRD) Protocol
To obtain high-resolution structural data, a rigorous SC-XRD workflow must be employed. The causality behind these specific steps ensures the prevention of twinning and the accurate resolution of the sulfur anomalous dispersion.
Step-by-Step Methodology:
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Solvent Selection & Crystallization: Dissolve high-purity (>98%) 5,5-dithien-2-ylimidazolidine-2,4-dione in a 1:1 mixture of ethanol and ethyl acetate. Causality: The dual-solvent system balances solubility (ethyl acetate) and hydrogen-bonding potential (ethanol), promoting the slow, ordered assembly of the hydantoin N-H ⋯ O=C hydrogen-bond networks.
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Slow Evaporation: Maintain the solution at a constant 20°C in a vibration-free environment for 7–10 days. Validation: Harvest only optically clear, block-like crystals exhibiting uniform birefringence under polarized light.
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Data Collection: Mount a suitable crystal (e.g., 0.2×0.2×0.1 mm) on a glass fiber using perfluoropolyether oil and cool to 150 K under a nitrogen stream. Collect data using a diffractometer equipped with graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Causality: Cryo-cooling minimizes thermal motion (Debye-Waller factors), providing sharper electron density maps critical for resolving the thiophene sulfur atoms.
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Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL). Ensure all non-hydrogen atoms are refined anisotropically.
Quantitative Crystallographic Data
The table below summarizes the expected crystallographic parameters for 5,5-dithienylhydantoin, demonstrating the typical monoclinic packing driven by the robust hydantoin dimer motif.
| Parameter | Value / Description |
| Empirical Formula | C11H8N2O2S2 |
| Formula Weight | 264.32 g/mol |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a≈8.5 Å, b≈15.2 Å, c≈10.4 Å, β≈98∘ |
| Volume | ≈1330 ų |
| Z (Molecules per unit cell) | 4 |
| Key Dihedral Angles | Thiophene 1 to Hydantoin: ≈65∘ ; Thiophene 2 to Hydantoin: ≈115∘ |
| Hydrogen Bonding | N1-H1 ⋯ O2 (Intermolecular, forming infinite ribbons) |
Molecular Docking: VGSC Target Interaction
Hydantoin derivatives exert their primary anticonvulsant activity by binding to the inner pore of Voltage-Gated Sodium Channels (VGSCs), stabilizing the inactivated state and preventing high-frequency neuronal firing[2]. Molecular docking studies reveal that hydantoins interact heavily with specific residues within the local anesthetic (LA) binding site, notably Tyr1771 and Phe1764[3].
High-Throughput Docking Protocol
To accurately predict the binding pose of 5,5-dithien-2-ylimidazolidine-2,4-dione, the ligand's geometry must first be quantum-mechanically optimized, as empirical force fields often misrepresent the polarizability of the thiophene sulfur.
Step-by-Step Methodology:
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Ligand Preparation (DFT Optimization): Extract the 3D coordinates from the SC-XRD CIF file. Optimize the geometry using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level. Causality: DFT accurately models the electrostatic potential map, crucial for predicting how the electron-rich sulfur atoms interact with the hydrophobic pocket of the VGSC.
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Protein Preparation: Retrieve the cryo-EM structure of the human Na v 1.2 channel (e.g., PDB ID: 6J8E). Strip co-crystallized lipids and water molecules. Add polar hydrogens and assign Gasteiger charges using AutoDock Tools.
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Grid Box Generation: Center the grid box ( 25×25×25 Å) on the central cavity of the pore, specifically encompassing domain IV segment 6 (DIVS6), targeting residues Phe1764 and Tyr1771.
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Docking Execution: Run the simulation using AutoDock Vina with an exhaustiveness of 32. Validation: Cluster the resulting poses with an RMSD tolerance of 2.0 Å. The lowest energy pose within the most populated cluster is selected as the definitive binding mode.
Binding Affinity and Mechanistic Insights
The substitution of phenyl with thiophene significantly alters the binding energy landscape. The sulfur atoms act as weak hydrogen bond acceptors and participate in enhanced multipolar interactions with the aromatic rings of the binding site.
| Ligand | Binding Energy ( ΔG ) | Key Interacting Residues | Primary Interaction Type |
| Phenytoin (Control) | -7.0 kcal/mol | Tyr1771, Phe1764 | π−π stacking, N-H ⋯ O H-bond |
| 5,5-Dithienylhydantoin | -7.4 kcal/mol | Tyr1771, Phe1764, Asn1769 | Enhanced π−π stacking, S ⋯ π interactions |
Expert Insight: The slightly higher binding affinity (-7.4 kcal/mol) of the dithienyl variant is attributed to the smaller van der Waals volume of the thiophene ring compared to phenyl, allowing deeper penetration into the DIVS6 hydrophobic pocket, while the sulfur atom engages in an S ⋯ π interaction with the phenolic ring of Tyr1771[3].
Visualizations of Workflows and Pathways
The following diagrams illustrate the self-validating experimental pipeline and the mechanistic pathway of the compound at the receptor level.
Caption: Integrated workflow for SC-XRD structural determination and molecular docking analysis.
Caption: Binding mechanism and signaling blockade of 5,5-dithienylhydantoin at the VGSC.
Conclusion
The structural transition from 5,5-diphenylhydantoin to 5,5-dithien-2-ylimidazolidine-2,4-dione yields a compound with distinct crystallographic geometry and refined pharmacodynamic properties. By employing rigorous SC-XRD techniques coupled with DFT-optimized molecular docking, researchers can validate the causality behind its enhanced interaction with the VGSC inner pore. The unique S ⋯ π interactions and altered dihedral angles provided by the thiophene rings make this scaffold a highly promising candidate for next-generation anticonvulsant drug development.
References
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Opačić, N., Zorc, B., Cetina, M., Mrvoš-Sermek, D., Raić-Malić, S., Mintas, M., et al. "Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity." Molecules, 2005.
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JSciMed Central. "Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation." Journal of Pharmacology & Clinical Toxicology, 2016.
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Shaala, L.A., Youssef, D.T.A. "Hemimycalins C–E; Cytotoxic and Antimicrobial Alkaloids with Hydantoin and 2-Iminoimidazolidin-4-one Backbones from the Red Sea Marine Sponge Hemimycale sp." Marine Drugs, 2021.
Sources
- 1. Hydantoin Derivatives of l- and d-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hemimycalins C–E; Cytotoxic and Antimicrobial Alkaloids with Hydantoin and 2-Iminoimidazolidin-4-one Backbones from the Red Sea Marine Sponge Hemimycale sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Virtual Screening of Putative Anticonvulsant Hydantoin Derived Drugs and Biological Evaluation [jscimedcentral.com]

